Vicriviroc

Description

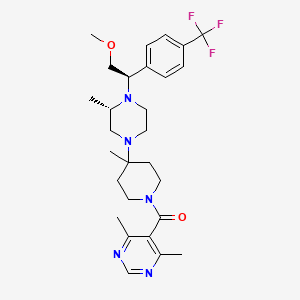

Structure

3D Structure

Properties

IUPAC Name |

(4,6-dimethylpyrimidin-5-yl)-[4-[(3S)-4-[(1R)-2-methoxy-1-[4-(trifluoromethyl)phenyl]ethyl]-3-methylpiperazin-1-yl]-4-methylpiperidin-1-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H38F3N5O2/c1-19-16-35(14-15-36(19)24(17-38-5)22-6-8-23(9-7-22)28(29,30)31)27(4)10-12-34(13-11-27)26(37)25-20(2)32-18-33-21(25)3/h6-9,18-19,24H,10-17H2,1-5H3/t19-,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNPVJJQCETWNEU-CYFREDJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1C(COC)C2=CC=C(C=C2)C(F)(F)F)C3(CCN(CC3)C(=O)C4=C(N=CN=C4C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CN(CCN1[C@@H](COC)C2=CC=C(C=C2)C(F)(F)F)C3(CCN(CC3)C(=O)C4=C(N=CN=C4C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H38F3N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40897719 | |

| Record name | Vicriviroc | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40897719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

533.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

306296-47-9, 394730-30-4 | |

| Record name | Vicriviroc | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=306296-47-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vicriviroc [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0306296479 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SCH-D (Old RN) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0394730304 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vicriviroc | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06652 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Vicriviroc | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40897719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | VICRIVIROC | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TL515DW4QS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Vicriviroc's Mechanism of Action on CCR5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the molecular mechanism of Vicriviroc, a potent and selective small-molecule antagonist of the C-C chemokine receptor type 5 (CCR5). By elucidating its interaction with CCR5, this document aims to offer a comprehensive resource for professionals engaged in virology, pharmacology, and antiretroviral drug development.

Core Mechanism of Action: Allosteric Antagonism

This compound functions as a noncompetitive allosteric antagonist of the CCR5 receptor.[1][2] Unlike the natural chemokine ligands (e.g., RANTES, MIP-1α) that bind to the extracellular loops of the receptor, this compound targets a distinct binding site.

Binding to a Transmembrane Hydrophobic Pocket

The core of this compound's mechanism involves its high-affinity binding to a hydrophobic pocket located between the transmembrane (TM) helices of the CCR5 protein, near the extracellular surface.[1][2] This binding is not to the primary site used by the HIV-1 glycoprotein gp120 or the endogenous chemokines. This mode of action classifies it as an allosteric inhibitor, meaning it modulates the receptor's function from a site other than the active site.[2]

Induction of Conformational Change

Upon binding, this compound induces a significant conformational change in the extracellular domains of the CCR5 receptor.[1][2] This structural alteration effectively locks the receptor in an "inactive" state. This altered conformation is unrecognized by the HIV-1 surface glycoprotein gp120, thereby preventing the initial interaction required for viral entry into the host cell.[1][2]

Inhibition of Viral Entry and Chemokine Signaling

The primary therapeutic effect of this compound is the prevention of CCR5-tropic (R5) HIV-1 entry into target cells, such as T-cells and macrophages.[3][4] The HIV-1 life cycle begins when gp120 binds to the host cell's CD4 receptor, triggering a conformational change in gp120 that exposes a binding site for a coreceptor, which for R5-tropic viruses is CCR5.[1] By altering the CCR5 conformation, this compound effectively blocks this second critical binding event, halting the fusion of the viral and cellular membranes and preventing the release of the viral genome into the cytoplasm.[1][2]

Furthermore, as a potent antagonist, this compound also blocks the natural signaling functions of CCR5 that are initiated by its chemokine ligands.[3][5] This has been demonstrated in functional assays that measure the inhibition of chemokine-induced calcium flux, cell migration (chemotaxis), and GTPγS binding.[3][5] Importantly, this compound does not induce any signaling on its own, confirming its lack of intrinsic agonist activity.[3]

Quantitative Data Summary

The potency and efficacy of this compound have been quantified through various in vitro assays and clinical trials. The following tables summarize key quantitative data.

Table 1: In Vitro Potency of this compound

| Assay Type | Ligand/Stimulus | Cell Line | IC50 Value (nM) | Reference |

| Chemotaxis Assay | MIP-1α | Ba/F3-CCR5 | < 1.0 | [3] |

| Calcium Flux Assay | RANTES | U-87-CCR5 | Not specified, potent inhibition | [3] |

| GTPγS Binding Assay | RANTES | HTS-hCCR5 Membranes | 4.2 ± 1.3 | [3] |

Table 2: Binding Affinity of this compound

| Assay Type | Radioligand | Preparation | Kd Value (nM) | Reference |

| Competitive Binding | [3H]SCH-C | HTS-hCCR5 Membranes | 1.25 ± 0.55 | [3] |

Table 3: Clinical Efficacy of this compound (Selected Data)

| Clinical Trial | Patient Population | This compound Dose | Duration | Mean Viral Load Reduction (log10 copies/mL) | Mean CD4 Count Increase (cells/µL) | Reference |

| 14-Day Monotherapy | R5-infected adults | 10, 25, 50 mg b.i.d. | 14 days | ≥ 1.5 | Not specified | [1] |

| ACTG 5211 (Phase II) | Treatment-experienced | 10 mg daily | 48 weeks | -1.92 (from baseline) | +130 (from baseline) | [1] |

| ACTG 5211 (Phase II) | Treatment-experienced | 15 mg daily | 48 weeks | -1.44 (from baseline) | +96 (from baseline) | [1] |

| VICTOR-E1 (Phase II) | Treatment-experienced | 30 mg daily | 48 weeks | ~2.0 (through 96 weeks) | ~140 (at 96 weeks) | [6] |

Experimental Protocols

The characterization of this compound's mechanism of action relies on several key experimental methodologies.

CCR5 Binding Assays

Objective: To determine the binding affinity of this compound to the CCR5 receptor.

Methodology: Competitive Radioligand Binding Assay

-

Preparation: Cell membranes are prepared from a cell line engineered to overexpress human CCR5 (e.g., HTS-hCCR5 cells).[3]

-

Incubation: A constant concentration of a radiolabeled CCR5 antagonist (e.g., [3H]SCH-C) is incubated with the cell membranes.[3]

-

Competition: Increasing concentrations of unlabeled this compound are added to the incubation mixture to compete for binding with the radioligand.

-

Separation: Bound and free radioligand are separated, typically by filtration.

-

Detection: The amount of bound radioactivity is quantified using scintillation counting.

-

Analysis: The data are used to calculate the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50), from which the binding affinity (Ki) can be derived.

Functional Antagonism Assays

Objective: To confirm that this compound acts as a functional antagonist by blocking chemokine-induced signaling.

Methodology 1: Calcium Flux Assay

-

Cell Loading: CCR5-expressing cells (e.g., U-87-CCR5) are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4).[3][5]

-

Compound Addition: Cells are pre-incubated with varying concentrations of this compound or a vehicle control.[5]

-

Stimulation: A CCR5 agonist, such as the chemokine RANTES, is added to the cells to induce calcium mobilization from intracellular stores.[3][5]

-

Measurement: The resulting change in intracellular calcium concentration is measured in real-time as a change in fluorescence intensity using a fluorometric imaging plate reader (FLIPR).[5]

-

Analysis: The inhibitory effect of this compound is quantified by determining the concentration that reduces the chemokine-induced calcium signal by 50% (IC50).

Methodology 2: GTPγS Exchange Assay

-

Membrane Incubation: Cell membranes expressing CCR5 are incubated with varying concentrations of this compound.[3]

-

Ligand Addition: The natural CCR5 ligand (e.g., RANTES) is added to stimulate G-protein activation.[3]

-

GTPγS Binding: A non-hydrolyzable, radiolabeled GTP analog, [35S]GTPγS, is added. Upon G-protein activation, GDP is exchanged for [35S]GTPγS.[3]

-

Detection: The amount of [35S]GTPγS bound to the Gα subunit is measured by scintillation counting.[3]

-

Analysis: The IC50 value is determined as the concentration of this compound that inhibits 50% of the RANTES-induced [35S]GTPγS binding.[3]

Antiviral Activity Assays

Objective: To measure the potency of this compound in inhibiting HIV-1 replication in target cells.

Methodology: HIV-1 Replication Assay

-

Cell Culture: Human peripheral blood mononuclear cells (PBMCs) or a susceptible T-cell line are cultured.

-

Compound Treatment: Cells are pre-treated with serial dilutions of this compound.

-

Viral Infection: The cells are then infected with a known quantity of a CCR5-tropic HIV-1 isolate.

-

Incubation: The infection is allowed to proceed for several days.

-

Endpoint Measurement: Viral replication is quantified by measuring a viral marker in the culture supernatant, such as p24 antigen (by ELISA) or reverse transcriptase activity.

-

Analysis: The concentration of this compound that inhibits viral replication by 50% (IC50) is calculated from the dose-response curve.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Mechanism of HIV-1 Entry and Inhibition by this compound.

Caption: CCR5 Chemokine Signaling and its Antagonism by this compound.

Caption: Workflow for a Competitive CCR5 Binding Assay.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Discovery and Characterization of this compound (SCH 417690), a CCR5 Antagonist with Potent Activity against Human Immunodeficiency Virus Type 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound, a CCR5 receptor antagonist for the potential treatment of HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound Phase 3 Trial and Naive Study May Afford New Angle on Role of CCR5 Blockers [natap.org]

Vicriviroc: A Deep Dive into Noncompetitive Allosteric Antagonism of CCR5

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Vicriviroc, formerly known as SCH 417690, is a potent, orally bioavailable small-molecule antagonist of the C-C chemokine receptor type 5 (CCR5).[1][2] CCR5 is a critical co-receptor for the entry of the most common strains of human immunodeficiency virus type 1 (HIV-1) into host cells, making it a key target for antiretroviral therapy.[3] this compound distinguishes itself through its mechanism of action as a noncompetitive allosteric antagonist.[1][4] This technical guide provides a comprehensive overview of this compound, focusing on its molecular interactions, quantitative pharmacological data, the experimental protocols used for its characterization, and its effects on CCR5 signaling pathways.

Mechanism of Action: Noncompetitive Allosteric Antagonism

This compound functions by binding to a hydrophobic pocket located between the transmembrane helices of the CCR5 receptor, near the extracellular surface.[1][4] This binding site is distinct from the binding site of the natural chemokine ligands for CCR5, such as RANTES (CCL5), MIP-1α (CCL3), and MIP-1β (CCL4).[5][6] By binding to this allosteric site, this compound induces a conformational change in the extracellular loops of the CCR5 receptor.[4][7] This altered conformation prevents the HIV-1 envelope glycoprotein gp120 from effectively binding to CCR5, thereby inhibiting the fusion of the viral and cellular membranes and blocking viral entry.[1][8]

The key characteristic of this compound's noncompetitive antagonism is that its inhibitory effect cannot be overcome by increasing the concentration of the natural ligands or the viral envelope protein.[9][10] This is in contrast to competitive antagonists, which compete directly with the agonist for the same binding site.

Quantitative Pharmacological Data

The pharmacological profile of this compound has been extensively characterized through a variety of in vitro assays. The following tables summarize the key quantitative data regarding its binding affinity, antiviral potency, and functional antagonism.

Table 1: this compound Binding Affinity for CCR5

| Parameter | Value | Cell Type/Assay Condition | Reference |

| Ki | 2.5 nM | Competition binding assay with [3H]SCH-C in membranes from HTS1 cells expressing human CCR5. | [11] |

| Kd ([3H]SCH-C) | 1.25 ± 0.55 nM | Saturation binding analysis in membranes from HTS1 cells expressing human CCR5. | [5] |

Table 2: In Vitro Antiviral Activity of this compound against R5-tropic HIV-1

| Parameter | Value Range | Cell Type | Reference |

| Geometric Mean EC50 | 0.04 - 2.3 nM | Peripheral Blood Mononuclear Cells (PBMCs) | [5] |

| Geometric Mean IC90 | 0.45 - 18 nM | Peripheral Blood Mononuclear Cells (PBMCs) | [5] |

| IC50 (vs. a panel of HIV isolates) | 0.45 nM (mean) | Not Specified | [11] |

| IC90 (vs. specific isolates) | 1.8 - 10 nM | Peripheral Blood Mononuclear Cells (PBMCs) | [11] |

Table 3: Functional Antagonism of CCR5 Signaling by this compound

| Assay | Parameter | Value | Cell Line | Reference |

| Chemotaxis (vs. MIP-1α) | IC50 | < 1 nM | Ba/F3 cells expressing human CCR5 | [5] |

| Calcium Flux (vs. RANTES) | IC50 | 4.2 ± 1.3 nM | U-87-CCR5 cells | [11] |

| GTPγS Binding (vs. RANTES) | IC50 | Similar potency to SCH-C | Membranes from HTS-hCCR5 cells | [5] |

Table 4: Clinical Efficacy of this compound in Treatment-Experienced HIV-1 Patients (Phase II, 48 Weeks)

| Dosage | Median Decrease in Viral Load (log10 copies/mL) | Median Increase in CD4 Cell Count (cells/µL) | % Patients with Undetectable Virus (<50 copies/mL) | Reference |

| 10 mg | 1.92 | 130 | 43% | [1] |

| 15 mg | 1.44 | 96 | 27% | [1] |

| Placebo | - | - | 11% | [1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used to characterize this compound.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the CCR5 receptor.

Methodology:

-

Membrane Preparation: Membranes are prepared from cells engineered to express high levels of human CCR5 (e.g., HTS1 cells).[5]

-

Competitive Binding: A constant concentration of a radiolabeled CCR5 ligand (e.g., [3H]SCH-C) is incubated with the cell membranes in the presence of varying concentrations of unlabeled this compound.[5]

-

Incubation: The mixture is incubated at room temperature to allow binding to reach equilibrium.[5]

-

Separation: Bound and free radioligand are separated, often using wheat germ agglutinin-coated scintillation proximity assay (SPA) beads, which bind to the membranes.[5]

-

Detection: The amount of bound radioligand is quantified by scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5][12]

Calcium Flux Assay

Objective: To assess the ability of this compound to block chemokine-induced intracellular calcium mobilization, a hallmark of G-protein coupled receptor activation.

Methodology:

-

Cell Preparation: Cells expressing CCR5 (e.g., U-87-CCR5 or CHO-K1 cells) are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM or Indo-1 AM.[5][13][14]

-

Antagonist Pre-incubation: The dye-loaded cells are pre-incubated with varying concentrations of this compound.[5]

-

Agonist Stimulation: A CCR5 agonist, such as RANTES, is added to the cells to induce calcium influx.[5]

-

Signal Detection: The change in fluorescence intensity, corresponding to the change in intracellular calcium concentration, is measured over time using a fluorometric imaging plate reader (FLIPR) or a flow cytometer.[15][16]

-

Data Analysis: The IC50 value is calculated by determining the concentration of this compound that causes a 50% reduction in the agonist-induced calcium signal.[11]

HIV-1 Entry and Replication Assays

Objective: To determine the antiviral potency of this compound by measuring its ability to inhibit HIV-1 infection of target cells.

Methodology:

-

Cell Preparation: Primary human peripheral blood mononuclear cells (PBMCs), which are natural targets for HIV-1, are isolated and stimulated.[5]

-

Infection: The cells are pre-incubated with various concentrations of this compound before being infected with a known amount of an R5-tropic HIV-1 strain.[17]

-

Culture: The infected cells are cultured for several days to allow for viral replication.

-

Quantification of Viral Replication: The extent of viral replication is measured by quantifying the amount of a viral protein (e.g., p24 antigen) in the culture supernatant using an enzyme-linked immunosorbent assay (ELISA) or by measuring reverse transcriptase activity.

-

Data Analysis: The effective concentration of this compound that inhibits viral replication by 50% (EC50) or 90% (IC90) is calculated from the dose-response curve.[5]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the CCR5 signaling pathway, the mechanism of this compound's antagonism, and a typical experimental workflow for its evaluation.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound, a CCR5 receptor antagonist for the potential treatment of HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CCR5 receptor antagonists in preclinical to phase II clinical development for treatment of HIV - PMC [pmc.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Discovery and Characterization of this compound (SCH 417690), a CCR5 Antagonist with Potent Activity against Human Immunodeficiency Virus Type 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Canadian Society of Pharmacology and Therapeutics (CSPT) - Non-competitive antagonist [pharmacologycanada.org]

- 7. researchgate.net [researchgate.net]

- 8. V3 determinants of HIV-1 escape from the CCR5 inhibitors Maraviroc and this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 9. trc-p.nl [trc-p.nl]

- 10. derangedphysiology.com [derangedphysiology.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. journals.asm.org [journals.asm.org]

- 13. researchgate.net [researchgate.net]

- 14. bu.edu [bu.edu]

- 15. researchgate.net [researchgate.net]

- 16. Calcium Flux Assay for Neurotoxicity & Drug Screening | Molecular Devices [moleculardevices.com]

- 17. HIV Type 1 from a Patient with Baseline Resistance to CCR5 Antagonists Uses Drug-Bound Receptor for Entry - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Chemical Profile of Vicriviroc (SCH 417690): A CCR5 Antagonist for HIV-1 Therapy

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Vicriviroc (SCH 417690) is a potent, second-generation, non-competitive allosteric antagonist of the C-C chemokine receptor type 5 (CCR5), a critical co-receptor for the entry of R5-tropic Human Immunodeficiency Virus type 1 (HIV-1) into host cells. Developed by Schering-Plough, this compound emerged from a dedicated effort to improve upon early CCR5 antagonists, such as SCH-C, by optimizing antiviral potency, pharmacokinetic properties, and cardiovascular safety. This technical guide provides a comprehensive overview of the discovery, chemical structure, and mechanism of action of this compound. It details the key experimental protocols that were instrumental in its characterization and presents a summary of its quantitative pharmacological and pharmacokinetic data.

Introduction: The Rationale for CCR5 Antagonism in HIV-1 Therapy

The entry of HIV-1 into target immune cells, primarily CD4+ T lymphocytes, is a multi-step process initiated by the binding of the viral envelope glycoprotein gp120 to the CD4 receptor on the host cell surface. This initial interaction induces a conformational change in gp120, exposing a binding site for a secondary co-receptor. The two major co-receptors utilized by HIV-1 are CCR5 and CXCR4. Viruses that use the CCR5 co-receptor are termed R5-tropic and are the predominant viral strain in early-stage HIV-1 infection. Consequently, blocking the interaction between gp120 and CCR5 presents a compelling therapeutic strategy to inhibit viral entry and replication.

The Discovery of this compound (SCH 417690)

The development of this compound was a direct evolution from an earlier CCR5 antagonist, SCH-C (SCH 351125). While SCH-C demonstrated proof-of-concept for CCR5 antagonism in clinical trials, its development was hampered by a dose-dependent prolongation of the cardiac QT interval. This adverse effect was attributed to off-target binding to the human ether-a-go-go-related gene (hERG) potassium channel.

The research objective was therefore to identify a new chemical entity with:

-

Superior antiviral potency against a broad range of HIV-1 isolates.

-

An improved pharmacokinetic profile suitable for once-daily dosing.

-

Reduced affinity for the hERG channel to mitigate the risk of cardiac side effects.

Through high-throughput screening and extensive structure-activity relationship (SAR) studies, Schering-Plough identified this compound as a lead candidate.[1] this compound demonstrated enhanced antiviral activity and a significantly better safety profile compared to its predecessor.[2]

Chemical Structure of this compound

This compound is a pyrimidine-based compound with the following chemical characteristics:

-

IUPAC Name: 5-({4-[(3S)-4-{2-methoxy-1-[4-(trifluoromethyl)phenyl]ethyl}-3-methylpiperazin-1-yl]-4-methylpiperidin-1-yl}carbonyl)-4,6-dimethylpyrimidine[1]

-

Chemical Formula: C₂₈H₃₈F₃N₅O₂[1]

-

Molar Mass: 533.629 g/mol [1]

Figure 1: Chemical Structure of this compound (SCH 417690)

References

Initial Clinical Trial Results for Vicriviroc in HIV Treatment: A Technical Guide

This technical guide provides an in-depth analysis of the initial clinical trial results for Vicriviroc, a CCR5 co-receptor antagonist for the treatment of HIV-1 infection. The information is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the drug's efficacy, safety profile, and the methodologies employed in key clinical studies.

Introduction

This compound (formerly SCH 417690) is an orally bioavailable, small-molecule antagonist of the C-C chemokine receptor type 5 (CCR5), a critical co-receptor for the entry of R5-tropic HIV-1 into host CD4+ T-cells.[1][2] By binding to a hydrophobic pocket within the transmembrane helices of the CCR5 receptor, this compound induces a conformational change that prevents the viral envelope glycoprotein gp120 from engaging with the co-receptor, thereby inhibiting viral entry.[1][3][4] This mechanism of action offered a novel therapeutic target for HIV-1, particularly for treatment-experienced patients with drug-resistant viral strains.[2] Initial Phase I and II clinical trials were conducted to establish the safety, pharmacokinetics, and antiviral activity of this compound.

Mechanism of Action: CCR5 Antagonism

This compound functions as a noncompetitive allosteric antagonist of the CCR5 receptor.[1][3] The binding of this compound to CCR5 does not compete with the natural chemokine ligands but instead alters the receptor's conformation, making it unrecognizable to the HIV-1 gp120 protein.[4] This allosteric inhibition is a key feature of its antiviral activity. The signaling pathway of HIV-1 entry and the inhibitory action of this compound are depicted below.

Caption: HIV-1 entry pathway and its inhibition by this compound.

Initial Phase II Clinical Trial Results

Two key Phase II clinical trials, ACTG 5211 and VICTOR-E1, provided the initial evidence for the efficacy and safety of this compound in treatment-experienced individuals with R5-tropic HIV-1.

Data Presentation

The following tables summarize the quantitative data from these pivotal studies.

Table 1: Efficacy Outcomes in Phase II this compound Trials

| Trial | Treatment Arm | N | Mean Baseline HIV-1 RNA (log10 copies/mL) | Mean Change in HIV-1 RNA at Week 48 (log10 copies/mL) | Mean Baseline CD4+ Count (cells/mm³) | Mean Change in CD4+ Count at Week 48 (cells/mm³) |

| ACTG 5211 | This compound 10 mg + OBT | 30 | 4.8 | -1.92 | 245 | +130 |

| This compound 15 mg + OBT | 30 | 4.8 | -1.44 | 224 | +96 | |

| Placebo + OBT | 28 | 4.8 | -0.3 | 240 | +33 | |

| VICTOR-E1 | This compound 20 mg + OBT | 40 | 4.6 | -1.75 | 257 | +136 |

| This compound 30 mg + OBT | 39 | 4.6 | -1.77 | 257 | +102 | |

| Placebo + OBT | 35 | 4.6 | -0.79 | 257 | +63 |

OBT: Optimized Background Therapy Data for ACTG 5211 is based on a 48-week analysis.[1] Data for VICTOR-E1 is at 48 weeks.[5][6]

Table 2: Virologic Response Rates in Phase II this compound Trials

| Trial | Treatment Arm | N | % with HIV-1 RNA <400 copies/mL at Week 48 | % with HIV-1 RNA <50 copies/mL at Week 48 |

| ACTG 5211 | This compound 10 mg + OBT | 30 | 57% | 37% |

| This compound 15 mg + OBT | 30 | 43% | 27% | |

| Placebo + OBT | 28 | 14% | 11% | |

| VICTOR-E1 | This compound 20 mg + OBT | 40 | Not Reported | 56% |

| This compound 30 mg + OBT | 39 | Not Reported | 62% | |

| Placebo + OBT | 35 | Not Reported | 40% |

Data for ACTG 5211 is based on a 48-week analysis.[1] Data for VICTOR-E1 is at 48 weeks.[5][6]

Table 3: Safety and Tolerability in the VICTOR-E1 Trial

| Adverse Event Category | This compound 20 mg (n=40) | This compound 30 mg (n=39) | Placebo (n=35) |

| Any Treatment-Emergent AE | 98% | 95% | 94% |

| Severe AEs | Considered unlikely related to study drug | Considered unlikely related to study drug | Considered unlikely related to study drug |

| Most Common AE | Diarrhea | Diarrhea | Diarrhea |

| Discontinuation due to AEs | 0 | 0 | Not specified |

AE: Adverse Event. Data from the VICTOR-E1 trial.[5]

Experimental Protocols

The methodologies for the key Phase II trials are detailed below.

ACTG 5211 Study Protocol

-

Study Design: A double-blind, randomized, placebo-controlled, multicenter Phase II study.[7][8]

-

Patient Population: HIV-1 infected, treatment-experienced adults with virologic failure on a ritonavir-containing regimen, HIV-1 RNA ≥5000 copies/mL, and exclusively CCR5-tropic virus.[7]

-

Randomization and Treatment:

-

Subjects were randomized to receive this compound (5 mg, 10 mg, or 15 mg once daily) or a matching placebo, added to their failing antiretroviral regimen for 14 days.[7][8]

-

After 14 days, all subjects started an optimized background antiretroviral regimen containing ritonavir, selected based on treatment history and resistance testing (genotypic and phenotypic).[7][8]

-

-

Endpoints:

-

Virologic and Immunologic Assessments: HIV-1 RNA levels were measured using the Roche Amplicor HIV-1 Monitor assay. CD4+ cell counts were determined by standard flow cytometry.

-

Co-receptor Tropism Assay: The original Trofile assay was used to determine viral co-receptor usage at screening and throughout the study.[9]

VICTOR-E1 Study Protocol

-

Study Design: A double-blind, dose-ranging, placebo-controlled Phase II trial.[5][6]

-

Patient Population: Adults infected with CCR5-tropic HIV who were experiencing failure of triple antiretroviral regimens.[6]

-

Randomization and Treatment: Subjects were randomized to receive this compound (20 mg or 30 mg once daily) or placebo, in addition to a re-optimized background therapy that included a ritonavir-boosted protease inhibitor.[5][6]

-

Endpoints:

Visualizations of Experimental Workflow

The following diagram illustrates the general workflow of the ACTG 5211 clinical trial.

Caption: Workflow of the ACTG 5211 Clinical Trial.

Discussion and Conclusion

The initial Phase II clinical trials of this compound demonstrated potent virologic and immunologic activity in treatment-experienced patients with R5-tropic HIV-1 infection.[7] In the ACTG 5211 study, the 10 mg and 15 mg doses of this compound, when added to an optimized background regimen, resulted in significant reductions in HIV-1 RNA levels and increases in CD4+ cell counts compared to placebo over 24 and 48 weeks.[7] Similarly, the VICTOR-E1 trial showed that this compound at doses of 20 mg and 30 mg provided sustained viral suppression and immunologic improvement over 48 weeks.[5][6]

The safety profile of this compound in these early trials was generally favorable.[5] Most adverse events were mild to moderate in severity, with diarrhea being the most commonly reported.[5] Importantly, there were no treatment-limiting toxicities observed in the VICTOR-E1 study.[5]

However, a Phase II trial in treatment-naïve patients was discontinued due to a higher rate of virologic relapse in the this compound arms compared to the control arm, which was potentially attributed to the dosage being too low.[1][10] Later Phase III trials in treatment-experienced patients (VICTOR-E3 and VICTOR-E4) did not show a significant efficacy benefit when this compound was added to an optimized background therapy that included at least two fully active drugs.[11] Despite these later findings, the initial clinical trial results for this compound were instrumental in validating the CCR5 co-receptor as a viable therapeutic target for HIV-1 and paved the way for the development of other CCR5 antagonists. Further research is needed to fully delineate the role of this class of drugs in HIV treatment.[11]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound, a CCR5 receptor antagonist for the potential treatment of HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Inefficient entry of this compound-resistant HIV-1 via the inhibitor-CCR5 complex at low cell surface CCR5 densities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound Effective in Treatment-Experienced Patients in Phase 2 Study VICTOR-E1 [natap.org]

- 6. This compound in combination therapy with an optimized regimen for treatment-experienced subjects: 48-week results of the VICTOR-E1 phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Three-Year Safety and Efficacy of this compound, a CCR5 Antagonist, in HIV-1-Infected, Treatment-Experienced Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubcompare.ai [pubcompare.ai]

- 10. files.core.ac.uk [files.core.ac.uk]

- 11. This compound plus optimized background therapy for treatment-experienced subjects with CCR5 HIV-1 infection: final results of two randomized phase III trials - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pyrimidine Core of Vicriviroc: A Technical Guide to its Significance in CCR5 Antagonism

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vicriviroc, a potent and selective antagonist of the C-C chemokine receptor type 5 (CCR5), represents a significant advancement in the development of HIV-1 entry inhibitors. Its chemical architecture, centered around a 4,6-dimethylpyrimidine core, is pivotal to its pharmacological activity. This technical guide provides an in-depth analysis of the pyrimidine core of this compound, elucidating its role in receptor binding, antiviral efficacy, and overall structure-activity relationship (SAR). Detailed experimental protocols for key assays are provided, alongside a comprehensive summary of quantitative pharmacological data. Visualizations of the relevant biological pathways, experimental workflows, and SAR logic are presented to facilitate a deeper understanding of this compound's mechanism of action and the chemical significance of its pyrimidine scaffold.

Introduction: The Role of CCR5 in HIV-1 Entry

Human Immunodeficiency Virus Type 1 (HIV-1) initiates infection by binding to the CD4 receptor on the surface of target immune cells, primarily T-helper cells and macrophages.[1][2] This initial binding event triggers a conformational change in the viral envelope glycoprotein gp120, exposing a binding site for a coreceptor.[1][2] The two major coreceptors utilized by HIV-1 are CCR5 and CXCR4, both of which are G-protein coupled receptors (GPCRs).[1] Viruses that use CCR5 are termed R5-tropic and are predominant in the early stages of infection, making CCR5 an attractive target for antiretroviral therapy.[1]

This compound (formerly SCH 417690) is a small molecule inhibitor that acts as a noncompetitive allosteric antagonist of CCR5.[1][3][4] By binding to a hydrophobic pocket within the transmembrane helices of the CCR5 receptor, this compound induces a conformational change that prevents the interaction between gp120 and CCR5, thereby inhibiting the entry of R5-tropic HIV-1 into host cells.[1][3][4] The pyrimidine moiety is a central component of this compound's pharmacophore, contributing significantly to its high-affinity binding and potent antiviral activity.

The Pyrimidine Core: Structure and Significance

The chemical structure of this compound is characterized by a central 4,6-dimethylpyrimidine ring. This heterocyclic scaffold serves as a rigid anchor for the other key functional groups of the molecule, orienting them for optimal interaction with the CCR5 binding pocket.

IUPAC Name: 5-({4-[(3S)-4-{2-methoxy-1-[4-(trifluoromethyl)phenyl]ethyl}-3-methylpiperazin-1-yl]-4-methylpiperidin-1-yl}carbonyl)-4,6-dimethylpyrimidine[1]

The pyrimidine core is not merely a passive scaffold. Its electronic properties and the steric bulk of the methyl groups at positions 4 and 6 are crucial for the overall conformation and binding affinity of the molecule. Structure-activity relationship (SAR) studies leading to the discovery of this compound evolved from an earlier CCR5 antagonist, SCH-C.[1] this compound emerged from high-throughput screening and subsequent medicinal chemistry efforts that optimized the antiviral potency and pharmacokinetic profile, in part through modifications involving the pyrimidine and associated moieties.[1]

Quantitative Pharmacological Data

The potency of this compound has been extensively characterized through a battery of in vitro assays. The following tables summarize key quantitative data, providing a comparative overview of its binding affinity, functional antagonism, and antiviral efficacy.

Table 1: CCR5 Binding Affinity of this compound

| Compound | Assay Type | Radioligand | Kd (nM) | Ki (nM) | Reference |

| This compound | Competition Binding | [3H]SCH-C | - | 0.40 ± 0.02 | [5] |

| SCH-C | Saturation Binding | [3H]SCH-C | 1.25 ± 0.55 | - | [6] |

Table 2: Functional Antagonism of CCR5 by this compound

| Assay Type | Cell Line | Ligand | IC50 (nM) | Reference |

| Chemotaxis | Ba/F3-CCR5 | MIP-1α | < 1 | [6] |

| Calcium Flux | U-87-CCR5 | RANTES | < 10 | [6] |

| [35S]GTPγS Binding | HTS-hCCR5 membranes | RANTES | 4.2 ± 1.3 |

Table 3: Antiviral Activity of this compound against R5-tropic HIV-1 Isolates

| HIV-1 Isolates | Assay Type | Geometric Mean EC50 (nM) | Geometric Mean EC90 (nM) | Reference |

| Panel of 30 R5-tropic isolates | PBMC infection assay | 0.04 - 2.3 | 0.45 - 18 | [6] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to characterize the pharmacological profile of this compound.

CCR5 Receptor Binding Assay ([3H]SCH-C Competition)

This assay measures the ability of a test compound (e.g., this compound) to compete with a radiolabeled ligand ([3H]SCH-C) for binding to the CCR5 receptor.

Materials:

-

HTS1 cell membranes expressing human CCR5

-

[3H]SCH-C (radioligand)

-

Wheat germ agglutinin-coated SPA beads (WGA-SPA)

-

SPA binding buffer (50 mM TRIS, 100 mM NaCl, 10 mM MgCl2, 1 mM EDTA, 0.1% BSA, pH 7.6)

-

Test compound (this compound)

-

96-well isoplate

-

Scintillation counter

Procedure:

-

Pre-incubate HTS-hCCR5 cell membranes (1-2 µg per well) with WGA-SPA beads (200 µg) in SPA binding buffer for 30 minutes at room temperature.

-

Transfer the membrane/bead slurry to a 96-well isoplate.

-

Add varying concentrations of the test compound (this compound) or unlabeled SCH-C (for competition) to the wells.

-

Add a fixed concentration of [3H]SCH-C (e.g., 4 nM) to all wells.

-

Incubate the plate at room temperature for approximately 24 hours to reach equilibrium.

-

Measure the radioligand binding to the membranes by scintillation counting.

-

Calculate the 50% inhibitory concentration (IC50) from the competition curve using non-linear regression.

-

Determine the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]

Chemotaxis Assay

This assay assesses the ability of this compound to block the migration of CCR5-expressing cells towards a chemoattractant (e.g., MIP-1α).

Materials:

-

Ba/F3 cells stably expressing human CCR5 (Ba/F3-CCR5)

-

ChemoTx System (5-µm pore size filter)

-

MIP-1α (chemokine)

-

Test compound (this compound)

-

Cell Titer-Glo Luminescent Cell Viability Assay kit

-

Luminometer

Procedure:

-

Incubate Ba/F3-CCR5 cells in the presence of varying concentrations of this compound or vehicle control.

-

Place MIP-1α (e.g., 0.3 nM) in the lower chamber of the ChemoTx plate.

-

Add the pre-incubated cells to the upper chamber, which is separated by the filter.

-

Incubate the plate to allow for cell migration.

-

Quantify the number of cells that have migrated to the lower chamber using the Cell Titer-Glo assay, which measures ATP as an indicator of cell number.

-

Measure luminescence using a luminometer.

-

Plot the data and determine the IC50 value for the inhibition of chemotaxis.[6]

HIV-1 Entry Assay (Pseudovirus Assay)

This assay measures the ability of this compound to inhibit the entry of HIV-1 into target cells.

Materials:

-

293T cells (for pseudovirus production)

-

An Env-expressing plasmid and a backbone plasmid with a defective env gene (e.g., pNL-Luc-AM)

-

Target cells expressing CD4 and CCR5 (e.g., 293-Affinofile cells)

-

Test compound (this compound)

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Produce Env-pseudotyped viruses by co-transfecting 293T cells with the Env-expressing plasmid and the backbone plasmid.

-

Harvest the virus-containing supernatant after 48-72 hours.

-

Seed target cells in a 96-well plate.

-

Pre-incubate the target cells with varying concentrations of this compound for 1 hour.

-

Infect the cells with the Env-pseudotyped virus.

-

Incubate for 48-72 hours to allow for viral entry and expression of the reporter gene (luciferase).

-

Lyse the cells and measure luciferase activity using a luminometer.

-

Calculate the percentage of inhibition of viral entry and determine the EC50 value.[3]

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts related to this compound's mechanism of action and experimental evaluation.

Signaling Pathway of HIV-1 Entry and Inhibition by this compound

Caption: HIV-1 entry pathway and its inhibition by this compound.

Experimental Workflow for CCR5 Binding Assay

Caption: Workflow for the CCR5 competitive binding assay.

Logical Relationship in this compound's Structure-Activity

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. thebodypro.com [thebodypro.com]

- 3. Inefficient entry of this compound-resistant HIV-1 via the inhibitor-CCR5 complex at low cell surface CCR5 densities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Analysis of CCR5 Binding Kinetics and Coupling States Reveals Distinctive Binding Properties of Small Molecule CCR5 Antagonists [natap.org]

- 6. Discovery and Characterization of this compound (SCH 417690), a CCR5 Antagonist with Potent Activity against Human Immunodeficiency Virus Type 1 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Allosteric Antagonism of Vicriviroc

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of Vicriviroc, a potent and selective allosteric antagonist of the C-C chemokine receptor type 5 (CCR5). This compound (formerly known as SCH 417690) inhibits the entry of R5-tropic Human Immunodeficiency Virus Type 1 (HIV-1) into host cells, representing a significant therapeutic strategy. This document outlines its mechanism of action, presents key quantitative data from pharmacological assays, details the experimental protocols used for its characterization, and visualizes the associated biological pathways and workflows.

Core Mechanism of Allosteric Antagonism

This compound functions as a noncompetitive allosteric antagonist of the CCR5 receptor.[1] Unlike the natural chemokine ligands (e.g., RANTES, MIP-1α, MIP-1β) that bind to the orthosteric site, this compound binds with high affinity to a distinct, hydrophobic pocket located within the transmembrane helices of the CCR5 protein.[1][2] This binding event induces a conformational change in the receptor's extracellular loops.[1] The altered conformation prevents the HIV-1 surface glycoprotein gp120 from engaging with CCR5, a critical step for viral membrane fusion and subsequent entry into the host cell.[1][3] This allosteric mode of action means this compound does not directly compete with the natural ligands at their binding site but instead modifies the receptor's structure to prevent functional interactions.

Caption: Logical flow of this compound's allosteric antagonism of the CCR5 receptor.

Quantitative Pharmacology Data

The potency and binding characteristics of this compound have been quantified through a series of in vitro assays. The data below is compiled from key studies, providing a comparative overview of its pharmacological profile.

Table 1: Binding Affinity and Kinetics

| Parameter | Value | Assay Type | Comments | Reference |

|---|---|---|---|---|

| Ki | 2.1 nM | Competition Binding | - | [2] |

| Ki | 2.5 nM | Competition Binding | - | [4] |

| Kd | 0.40 ± 0.02 nM | [3H]this compound Binding | Direct binding analysis. | [5] |

| Dissociation t1/2 | 12 ± 1.2 hours | Radioligand Dissociation | Slower dissociation compared to Maraviroc. |[5] |

Table 2: Functional Antagonist Activity

| Parameter | Value (IC50) | Assay Type | Ligand Used | Reference |

|---|---|---|---|---|

| GTPγS Binding | 4.2 ± 1.3 nM | GTPγS Exchange | RANTES | [6] |

| Chemotaxis | < 1.0 nM | Cell Migration | MIP-1α | [4][6] |

| Calcium Flux | 16 nM | Intracellular Ca2+ Release | RANTES |[7] |

Table 3: Antiviral Potency Against HIV-1

| Parameter | Value Range | Assay Type | Cell Type | Reference |

|---|---|---|---|---|

| EC50 | 0.04 - 2.3 nM | Viral Replication | PBMCs | [4][6] |

| EC90 | 0.45 - 18 nM | Viral Replication | PBMCs | [4][6] |

| Mean IC50 | 0.45 nM | Viral Replication | Panel of HIV Isolates | [4] |

| Mean IC90 | 4.0 nM | Viral Replication | Panel of HIV Isolates |[4] |

Key Experimental Methodologies

The characterization of this compound relies on a suite of standardized and specialized cellular and biochemical assays. Detailed protocols for the pivotal experiments are outlined below.

This assay quantifies the affinity of this compound for the CCR5 receptor by measuring its ability to compete with a radiolabeled ligand.

-

Objective: To determine the binding affinity (Ki) of this compound.

-

Materials:

-

Membrane preparations from cells overexpressing human CCR5 (e.g., HTS-hCCR5 cells).

-

Unlabeled this compound (competitor).

-

Binding Buffer (e.g., 50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 0.5% BSA, pH 7.4).[9]

-

Scintillation proximity assay (SPA) beads (e.g., WGA-coated).

-

Microplates and a scintillation counter.

-

-

Protocol:

-

Incubate CCR5-expressing cell membranes with WGA-SPA beads.

-

Add a fixed concentration of [3H]SCH-C radioligand (e.g., 4 nM) to the membrane-bead mixture in the wells of a microplate.[8]

-

Add serial dilutions of unlabeled this compound to the wells.

-

For non-specific binding control, add a high concentration of an unlabeled CCR5 antagonist (e.g., 1 µM SCH-C).[8]

-

Incubate the plate at room temperature for an extended period (e.g., 24 hours) to reach equilibrium.[6]

-

Measure the radioactivity in each well using a scintillation counter.

-

Calculate the IC50 value from the competition curve and convert it to a Ki value using the Cheng-Prusoff equation.[6]

-

Caption: Workflow for a radioligand competition binding assay.

This functional assay measures the ability of this compound to block G-protein activation, a primary step in GPCR signaling, following stimulation by a CCR5 agonist.

-

Objective: To determine the functional antagonist potency (IC50) of this compound.

-

Materials:

-

Protocol:

-

Pre-incubate CCR5 membranes with serial dilutions of this compound for an extended period (e.g., 24 hours at 4°C).[8]

-

Warm samples to room temperature and add GDP (e.g., 3 µM) and a fixed concentration of the agonist RANTES (e.g., 1 nM) to stimulate the receptor. Incubate for 1 hour.[8]

-

Initiate the binding reaction by adding [35S]GTPγS (e.g., 0.1 nM).[8]

-

Incubate for 1 hour at room temperature to allow for the exchange of GDP with [35S]GTPγS on activated G-proteins.

-

Terminate the reaction by rapid filtration through filter plates, washing with ice-cold buffer to separate bound from unbound radiolabel.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Plot the inhibition of RANTES-stimulated [35S]GTPγS binding against the this compound concentration to determine the IC50.

-

Caption: Workflow for a [35S]GTPγS functional binding assay.

This is a cell-based antiviral assay that measures the ability of this compound to inhibit HIV-1 replication in primary human immune cells, the natural target of the virus.

-

Objective: To determine the antiviral efficacy (EC50 and EC90) of this compound against R5-tropic HIV-1 isolates.

-

Materials:

-

Peripheral blood mononuclear cells (PBMCs) from healthy donors.

-

Phytohemagglutinin (PHA) and Interleukin-2 (IL-2) for T-cell stimulation.

-

R5-tropic HIV-1 isolates.

-

This compound.

-

Culture medium (e.g., RPMI with 10% FBS and IL-2).

-

p24 antigen ELISA kit.

-

-

Protocol:

-

Isolate PBMCs using Ficoll density gradient centrifugation.

-

Stimulate the cells with PHA and IL-2 for 3-7 days to activate T-cells.[6]

-

Seed the activated PBMCs into 96-well plates.

-

Pre-incubate the cells with serial dilutions of this compound for 1 hour at 37°C.[6]

-

Infect the cells with a known amount of an R5-tropic HIV-1 isolate.

-

After 3-4 hours, wash the cells to remove the initial viral inoculum.[6]

-

Culture the cells for 4-6 days in the presence of the corresponding this compound concentrations.

-

Harvest the culture supernatants and quantify HIV-1 replication by measuring the amount of p24 core antigen using an ELISA.

-

Calculate the percent inhibition of p24 production at each drug concentration and determine the EC50 and EC90 values.

-

Caption: Workflow for a primary cell (PBMC) HIV-1 replication assay.

Inhibition of CCR5 Signaling Pathway

This compound's antagonism of CCR5 effectively decouples the receptor from its intracellular signaling cascade. Upon binding of natural chemokines like RANTES, CCR5 activates heterotrimeric G-proteins (specifically Gαi), leading to the dissociation of Gαi and Gβγ subunits. This initiates downstream events including the inhibition of adenylyl cyclase, mobilization of intracellular calcium, and activation of pathways leading to chemotaxis. By stabilizing an inactive conformation of CCR5, this compound prevents this initial G-protein activation, thereby blocking all subsequent signaling events.[6][8]

Caption: CCR5 signaling pathway and the point of inhibition by this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. This compound: a CCR5 antagonist for treatment-experienced patients with HIV-1 infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Analysis of CCR5 Binding Kinetics and Coupling States Reveals Distinctive Binding Properties of Small Molecule CCR5 Antagonists [natap.org]

- 6. Discovery and Characterization of this compound (SCH 417690), a CCR5 Antagonist with Potent Activity against Human Immunodeficiency Virus Type 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. Allosteric Model of Maraviroc Binding to CC Chemokine Receptor 5 (CCR5) - PMC [pmc.ncbi.nlm.nih.gov]

Beyond the Primary Target: An In-depth Technical Guide to the Cellular Interactions of Vicriviroc Beyond CCR5

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vicriviroc, a pyrimidine-based compound, is a potent and selective antagonist of the C-C chemokine receptor type 5 (CCR5).[1] Its primary mechanism of action involves non-competitive, allosteric inhibition of CCR5, thereby preventing the entry of R5-tropic HIV-1 into host cells.[2][3] While its efficacy as an antiretroviral agent has been extensively studied, a comprehensive understanding of its interactions with other cellular components is crucial for a complete safety and efficacy profile. This technical guide provides an in-depth analysis of the known and potential cellular targets of this compound beyond its primary interaction with CCR5, with a focus on its off-target effects on ion channels, metabolic enzymes, and its emerging role in oncology.

Off-Target Interaction with the hERG Potassium Channel

A critical aspect of preclinical drug safety assessment is the evaluation of potential interactions with the human ether-a-go-go-related gene (hERG) potassium ion channel. Inhibition of this channel can lead to QT interval prolongation and potentially fatal cardiac arrhythmias.

This compound has been shown to have a diminished affinity for the hERG ion channel compared to its predecessor, SCH-C.[4] This reduced interaction suggests a lower potential for cardiac-related side effects.[4]

Quantitative Data: hERG Channel Inhibition

| Compound | IC50 (μM) for hERG Current Attenuation |

| This compound | 5.8 |

| SCH-C | 1.1 |

Experimental Protocol: Whole-Cell Voltage Clamp for hERG Current Measurement

This protocol outlines the methodology used to determine the effect of this compound on the hERG potassium channel.[4]

Cell Line: Mouse L-929 cells stably expressing recombinant hERG ion channels.

Solutions:

-

External Solution (HEPES-buffered superfused salt solution): 144 mM NaCl, 11 mM glucose, 10 mM HEPES-NaOH, 5.4 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2. pH adjusted to 7.4.

-

Internal (Pipette) Solution: Not specified in the provided literature. A typical internal solution for whole-cell patch-clamp recordings of potassium channels would contain a high concentration of a potassium salt (e.g., KCl or K-gluconate), a pH buffer (e.g., HEPES), and a calcium chelator (e.g., EGTA).

Procedure:

-

Cells are transferred to a perfused chamber on a Zeiss Axiovert microscope.

-

Whole-cell voltage-clamp recordings are established using standard patch-clamp techniques.

-

The membrane potential is held at a negative holding potential (e.g., -80 mV).

-

To elicit hERG currents, a depolarizing voltage step is applied (e.g., to +20 mV or +40 mV) to open the channels, followed by a repolarizing step to a negative potential (e.g., -50 mV or -60 mV) to measure the characteristic "tail" current.

-

The deactivating tail current upon repolarization is used as the primary index of hERG channel activity.

-

Control recordings are made in the absence of the drug to establish a stable baseline and account for any current rundown.

-

This compound is then perfused into the chamber at various concentrations.

-

The effect of the drug is measured as the percentage of inhibition of the hERG tail current compared to the control.

-

Concentration-response curves are generated to determine the IC50 value.

Metabolism by Cytochrome P450 Enzymes

The pharmacokinetic profile of this compound is significantly influenced by its metabolism through the cytochrome P450 (CYP) enzyme system. Understanding these interactions is crucial for predicting and managing potential drug-drug interactions.

This compound is primarily metabolized by CYP3A4, with minor contributions from CYP2C9 and CYP3A5.[5] Co-administration of this compound with potent inhibitors or inducers of CYP3A4 can therefore alter its plasma concentrations, potentially impacting its efficacy and safety.[6]

Quantitative Data: CYP450 Inhibition

| CYP Isoform | This compound IC50 (μM) |

| CYP2D6 | >30 |

| CYP3A4 | >30 |

| CYP2C9 | >30 |

| CYP2C19 | >30 |

| CYP1A2 | >30 |

Note: While this compound is a substrate for CYP3A4, it does not appear to be a significant inhibitor of major CYP isoforms at clinically relevant concentrations.

Experimental Protocol: In Vitro CYP Inhibition Assay

This protocol provides a general methodology for assessing the inhibitory potential of a compound on various CYP isoforms using human liver microsomes.[4]

Materials:

-

Human liver microsomes (HLMs)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Specific probe substrates for each CYP isoform (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9, S-mephenytoin for CYP2C19, dextromethorphan for CYP2D6, and midazolam for CYP3A4)

-

This compound

-

Incubation buffer (e.g., phosphate buffer, pH 7.4)

-

Quenching solution (e.g., acetonitrile or methanol)

-

LC-MS/MS system for analysis

Procedure:

-

Prepare a series of dilutions of this compound.

-

In a multi-well plate, combine HLMs, the probe substrate cocktail, and the appropriate concentration of this compound or vehicle control.

-

Pre-incubate the mixture at 37°C for a short period.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate the reaction at 37°C for a specified time (e.g., 10-20 minutes), ensuring the reaction remains in the linear range.

-

Stop the reaction by adding a quenching solution.

-

Centrifuge the samples to pellet the protein.

-

Analyze the supernatant by LC-MS/MS to quantify the formation of the metabolite from each probe substrate.

-

Calculate the percent inhibition of each CYP isoform at each concentration of this compound.

-

Generate concentration-response curves and determine the IC50 value for each isoform.

Role in Oncology: Beyond HIV

Recent research has unveiled a potential role for CCR5 antagonists, including this compound, in the field of oncology. The CCL5/CCR5 signaling axis is implicated in tumor progression, metastasis, and the regulation of the tumor microenvironment.

This compound, by blocking the CCR5 receptor expressed on some cancer cells and on immune cells within the tumor microenvironment, has been shown to reduce cancer cell invasion and metastasis in preclinical models of basal breast cancer.[1] This effect appears to be independent of changes in cell proliferation or primary tumor growth.[1]

Quantitative Data: Inhibition of Cancer Cell Invasion

While specific IC50 values for this compound in cancer cell invasion assays are not consistently reported across studies, its inhibitory effect has been demonstrated. For instance, in a study on basal breast cancer cells, this compound was shown to reduce FBS-induced cellular invasion in vitro.[1]

Experimental Protocol: Boyden Chamber Cell Invasion Assay

This protocol describes a common method for assessing the effect of a compound on cancer cell invasion through an extracellular matrix.[7]

Materials:

-

Boyden chamber apparatus (transwell inserts with a porous membrane)

-

Extracellular matrix (ECM) gel (e.g., Matrigel®)

-

Cancer cell line of interest

-

Cell culture medium (serum-free and serum-containing)

-

This compound

-

Staining solution (e.g., crystal violet or a fluorescent dye)

-

Microscope for imaging and quantification

Procedure:

-

Coating the Inserts: Thaw the ECM gel on ice and dilute it with cold, serum-free medium. Add a thin layer of the diluted ECM gel to the upper surface of the transwell insert membrane and allow it to solidify at 37°C.

-

Cell Preparation: Culture the cancer cells to sub-confluency. Harvest the cells and resuspend them in serum-free medium.

-

Assay Setup: Place the coated transwell inserts into the wells of a 24-well plate. Add medium containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber.

-

Cell Seeding: Add the cancer cell suspension to the upper chamber of the inserts, along with different concentrations of this compound or a vehicle control.

-

Incubation: Incubate the plate at 37°C in a CO2 incubator for a period sufficient to allow for cell invasion (e.g., 24-48 hours).

-

Removal of Non-invading Cells: Carefully remove the non-invading cells from the upper surface of the membrane using a cotton swab.

-

Staining and Quantification: Fix the cells that have invaded to the lower surface of the membrane and stain them.

-

Analysis: Count the number of stained cells in several microscopic fields for each insert. The effect of this compound is determined by comparing the number of invading cells in the treated groups to the control group.

Conclusion

While this compound's primary therapeutic application is derived from its potent antagonism of the CCR5 receptor in the context of HIV-1 infection, a thorough understanding of its broader cellular interactions is paramount for its continued development and potential repositioning. This guide has detailed its known off-target interactions with the hERG potassium channel and its metabolism by cytochrome P450 enzymes, providing quantitative data and experimental protocols for their assessment. Furthermore, the emerging role of this compound in oncology, through the inhibition of the CCL5/CCR5 axis, highlights a promising new avenue for this compound. As research continues, a deeper understanding of these and other potential off-target effects will be essential for optimizing the therapeutic potential of this compound while ensuring patient safety.

References

- 1. This compound: a CCR5 antagonist for treatment-experienced patients with HIV-1 infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Discovery and Characterization of this compound (SCH 417690), a CCR5 Antagonist with Potent Activity against Human Immunodeficiency Virus Type 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. hivclinic.ca [hivclinic.ca]

- 7. Evaluation of the Cell Invasion and Migration Process: A Comparison of the Video Microscope-based Scratch Wound Assay and the Boyden Chamber Assay - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: In Vitro Antiviral Assay for Vicriviroc

Audience: Researchers, scientists, and drug development professionals.

Introduction

Human Immunodeficiency Virus Type 1 (HIV-1) initiates infection by entering target host cells, a process mediated by the viral envelope glycoproteins gp120 and gp41.[1] This entry cascade begins with the binding of gp120 to the CD4 receptor on the surface of immune cells, such as T-cells and macrophages.[1] This initial binding triggers a conformational change in gp120, exposing a binding site for a coreceptor, which is typically either CCR5 or CXCR4.[1] Viruses that utilize the CCR5 coreceptor are termed R5-tropic and are predominant, especially in early-stage infection.[2]

Vicriviroc is a potent, orally bioavailable small-molecule inhibitor of HIV-1 entry.[3] It functions as a noncompetitive allosteric antagonist of the C-C chemokine receptor type 5 (CCR5).[1][4] By binding to a hydrophobic pocket within the transmembrane helices of the CCR5 receptor, this compound induces a conformational change that prevents the viral gp120 protein from engaging with it.[1][4] This action effectively blocks the entry of R5-tropic HIV-1 into host cells, inhibiting a critical early stage of the viral life cycle.[4]

These application notes provide a detailed protocol for determining the in vitro antiviral efficacy of this compound against R5-tropic HIV-1 using a cell-based pseudovirus assay, along with a standard method for assessing cytotoxicity.

Principle of the Assays

Antiviral Activity Assay: The primary method described is a single-cycle infectivity assay using pseudoviruses. This system utilizes replication-incompetent HIV-1 particles that have their native envelope glycoproteins (Env) on the surface but carry a reporter gene, such as firefly luciferase, in place of the viral genome. Target cells engineered to express CD4 and CCR5 (e.g., U87-CD4-CCR5) are incubated with this compound before being infected with these R5-tropic pseudoviruses. If this compound is effective, it will block viral entry, resulting in a dose-dependent reduction in luciferase expression, which is quantified via a luminometer. This method is sensitive, rapid, and avoids the safety concerns associated with handling replication-competent HIV-1.[3]

Cytotoxicity Assay: To ensure that the observed reduction in viral signal is due to specific antiviral activity and not cell death, a parallel cytotoxicity assay is essential. The MTT assay is a colorimetric method that measures the metabolic activity of cells.[5] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[6] The amount of formazan produced, measured spectrophotometrically, is directly proportional to the number of living cells.[6]

Signaling Pathway: HIV-1 Entry and this compound Inhibition

The diagram below illustrates the mechanism of R5-tropic HIV-1 entry into a host cell and the inhibitory action of this compound.

Caption: HIV-1 entry mechanism and its inhibition by the CCR5 antagonist this compound.

Experimental Protocols

HIV-1 Pseudovirus Entry Assay

This protocol is adapted from methods used to evaluate CCR5 antagonists like this compound.[3]

Materials and Reagents:

-

U87-CD4-CCR5 target cells

-

DMEM (supplemented with 10% FBS, 1% Penicillin-Streptomycin, 1 µg/mL puromycin, and 300 µg/mL G418)

-

R5-tropic HIV-1 Env-pseudotyped virus (e.g., JR-FL Env) with a luciferase reporter gene

-

This compound (and other control compounds)

-

96-well white, clear-bottom tissue culture plates

-

Luciferase assay reagent (e.g., Bright-Glo™)

-

Luminometer

Procedure:

-

Cell Seeding: Seed U87-CD4-CCR5 cells in a 96-well white, clear-bottom plate at a density of 1 x 10⁴ cells per well in 100 µL of complete DMEM. Incubate overnight at 37°C, 5% CO₂.

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial 3-fold dilution series in culture medium, ranging from 1 µM to low pM concentrations.

-

Drug Treatment: Remove the medium from the cells and add 50 µL of the diluted compound to the appropriate wells in triplicate. Include "cells only" (no virus) and "virus only" (no drug) controls.

-

Incubation: Incubate the plate for 1 hour at 37°C to allow the compound to bind to the cells.

-

Infection: Add 50 µL of R5-tropic HIV-1 pseudovirus inoculum to each well (except "cells only" controls) at a concentration that yields a high signal-to-background ratio (to be determined empirically, e.g., 200 TCID₅₀).

-

Incubation: Incubate the infected plate for 72 hours at 37°C, 5% CO₂.

-

Luciferase Measurement: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of luciferase assay reagent to each well.

-

Data Acquisition: After 2 minutes of incubation to allow cell lysis, measure the luminescence in a plate reader.

Cytotoxicity (MTT) Assay

Materials and Reagents:

-

U87-CD4-CCR5 cells

-

Complete DMEM

-

This compound

-

96-well clear, flat-bottom tissue culture plates

-

MTT reagent (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

Microplate spectrophotometer

Procedure:

-

Cell Seeding: Seed U87-CD4-CCR5 cells in a 96-well clear plate at a density of 1 x 10⁴ cells per well in 100 µL of complete DMEM. Incubate overnight at 37°C, 5% CO₂.

-

Compound Treatment: Prepare and add the same concentrations of this compound as used in the antiviral assay. Include "cells only" (no drug) controls.

-

Incubation: Incubate the plate for 72 hours (to match the duration of the antiviral assay).

-

MTT Addition: Add 20 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the purple formazan crystals. Gently shake the plate for 10 minutes.

-

Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.

Experimental Workflow Diagram

The diagram below outlines the sequential steps for the in vitro evaluation of this compound.

Caption: Parallel workflow for determining antiviral efficacy and cytotoxicity.

Data Presentation and Analysis

Calculations:

-

Percent Inhibition (Antiviral Assay): % Inhibition = 100 * [1 - (RLU_compound - RLU_cells) / (RLU_virus - RLU_cells)]

-

RLU_compound: Relative Light Units from drug-treated wells.

-

RLU_virus: RLU from "virus only" control wells.

-

RLU_cells: RLU from "cells only" control wells.

-

-

Percent Viability (MTT Assay): % Viability = 100 * (OD_compound / OD_cells)

-

OD_compound: Optical Density from drug-treated wells.

-

OD_cells: OD from "cells only" control wells.

-

-

EC₅₀ and CC₅₀ Determination: The 50% effective concentration (EC₅₀) and 50% cytotoxic concentration (CC₅₀) are calculated by plotting the percent inhibition or viability against the log of the drug concentration and fitting the data to a four-parameter non-linear regression curve.[3]

-

Selectivity Index (SI): This ratio indicates the therapeutic window of the compound. SI = CC₅₀ / EC₅₀ A higher SI value is desirable, indicating that the compound is effective at concentrations well below those at which it is toxic.

Sample Data Table:

| Compound | Antiviral Activity (EC₅₀) | Cytotoxicity (CC₅₀) | Selectivity Index (SI) |

| This compound | 0.5 nM | > 50 µM | > 100,000 |

| Maraviroc (Control) | 1.9 nM | > 50 µM | > 26,000 |

| Cytotoxic Drug (Control) | > 10 µM | 0.1 µM | < 0.01 |

Note: Values are hypothetical and for illustrative purposes. Published EC₅₀ values for this compound range from 0.04 to 2.3 nM depending on the viral isolate.[3]

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| High variability between replicate wells | Inconsistent cell seeding, pipetting errors, edge effects on the plate. | Use a multichannel pipette, ensure uniform cell suspension, avoid using the outer wells of the plate. |

| Low signal in "virus only" controls | Low virus titer, poor cell health, inactive luciferase reagent. | Titer the pseudovirus stock before the assay, check cell viability, use fresh luciferase reagent. |

| High background in "cells only" controls | Contamination, old luciferase reagent. | Use aseptic techniques, check for contamination, use fresh reagents. |

| Drug appears cytotoxic at all concentrations | Compound precipitation at high concentrations, inherent toxicity. | Check compound solubility in media, perform a dose-response over a wider range to find non-toxic concentrations. |

| No antiviral activity observed | Incorrect virus tropism (X4-tropic), drug degradation, resistant virus strain. | Confirm virus is R5-tropic, use freshly prepared drug dilutions, test against a reference sensitive strain. |

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Chemokine Receptor CCR5 Antagonist Maraviroc: Medicinal Chemistry and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery and Characterization of this compound (SCH 417690), a CCR5 Antagonist with Potent Activity against Human Immunodeficiency Virus Type 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. MTT assay to evaluate the cytotoxic potential of a drug | Bangladesh Journal of Pharmacology [banglajol.info]

Application Notes and Protocols for Measuring CCR5 Inhibition with Vicriviroc in a Chemotaxis Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

C-C chemokine receptor 5 (CCR5) is a G protein-coupled receptor that plays a pivotal role in leukocyte chemotaxis, guiding these immune cells to sites of inflammation.[1][2] It serves as a receptor for several chemokines, including MIP-1α (CCL3), MIP-1β (CCL4), and RANTES (CCL5).[1][3] Beyond its physiological role, CCR5 is also a critical co-receptor for the entry of macrophage-tropic (R5) strains of HIV-1 into host cells.[4][5] This has made CCR5 a prime target for the development of antiviral therapies.

Vicriviroc (formerly SCH 417690) is a potent and selective noncompetitive allosteric antagonist of CCR5.[4][6] It binds to a hydrophobic pocket within the transmembrane helices of the CCR5 receptor, inducing a conformational change that prevents the binding of both natural chemokine ligands and the HIV-1 envelope glycoprotein gp120.[4][7] This mechanism effectively blocks both chemokine-mediated signaling and HIV-1 entry.[8][9]

This document provides detailed application notes and protocols for utilizing this compound in a chemotaxis assay to quantitatively measure its inhibitory effect on CCR5-mediated cell migration. This assay is a valuable tool for researchers studying CCR5 signaling, screening for novel CCR5 antagonists, and characterizing the potency of compounds like this compound.

Principle of the Chemotaxis Assay

The chemotaxis assay is a fundamental method to evaluate the directed migration of cells in response to a chemical gradient.[10] In this context, a Boyden chamber or a similar multi-well migration plate with a porous membrane is typically used.[10][11] Cells capable of responding to a chemoattractant are placed in the upper chamber, while the chemoattractant is placed in the lower chamber. If the cells express the corresponding receptor (in this case, CCR5), they will migrate through the pores of the membrane towards the higher concentration of the chemoattractant (e.g., MIP-1α).

The inhibitory effect of a compound like this compound is measured by its ability to block this migration. By pre-incubating the cells with varying concentrations of this compound, a dose-dependent inhibition of chemotaxis can be observed and quantified.

Data Presentation

Table 1: In Vitro Activity of this compound

| Parameter | Value | Cell Line | Chemoattractant | Reference |

| Chemotaxis Inhibition (IC50) | < 1 nM | Ba/F3-CCR5 | MIP-1α (0.3 nM) | [8] |

| RANTES-induced Signaling Inhibition (IC50) | 4.2 ± 1.3 nM | Not Specified | RANTES | [12] |

| Binding Affinity (Ki) | 2.5 nM | Not Specified | Not Applicable | [12] |